molecular formula C18H16N6O2S2 B2890995 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 852376-73-9

2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B2890995
CAS No.: 852376-73-9
M. Wt: 412.49
InChI Key: YDSPTHAHBHQMQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a synthetic small molecule with a molecular formula of C20H21N7O4S3 and a molecular weight of 519.6 g/mol . This compound features a [1,2,4]triazolo[4,3-b]pyridazine core, a privileged scaffold in medicinal chemistry known for its diverse biological potential. The structure is further elaborated with a 4-methoxyphenyl substitution on the triazole ring and a 4-methylthiazol-2-yl acetamide group linked via a thioether bridge. The presence of the thiazole ring, a common motif in bioactive molecules, makes this compound a valuable chemical tool for probing biological systems. Researchers are exploring compounds within this structural class for a range of pharmacological activities, as derivatives of the [1,2,4]triazolo[4,3-b]pyridazine scaffold are under investigation in various scientific studies . While the specific mechanism of action and research applications for this exact compound require further investigation, it serves as a key intermediate and reference standard in hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2S2/c1-11-9-28-18(19-11)20-15(25)10-27-16-8-7-14-21-22-17(24(14)23-16)12-3-5-13(26-2)6-4-12/h3-9H,10H2,1-2H3,(H,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSPTHAHBHQMQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a novel synthetic derivative belonging to the class of 1,2,4-triazoles , which have gained attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C14H15N5O2S
  • Molecular Weight : 285.31 g/mol
  • IUPAC Name : this compound

The presence of the triazole and thiazole moieties contributes to its biological activity by facilitating interactions with various biological targets.

Antimicrobial Activity

  • Antibacterial Properties : Compounds containing triazole structures have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, a study highlighted that derivatives with triazole scaffolds exhibited minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : Triazole derivatives are also recognized for their antifungal properties. The compound's structural features may enhance its efficacy against fungal strains, although specific data on this compound's antifungal activity remains limited.

Anticancer Activity

Research indicates that triazole-containing compounds can inhibit cancer cell proliferation. For example, derivatives similar to the compound have demonstrated cytotoxic effects against various cancer cell lines, such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating significant potency .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The triazole moiety is known to interact with enzymes involved in the biosynthesis of nucleic acids and proteins. This interaction can lead to the inhibition of key metabolic pathways in pathogens and cancer cells.
  • Receptor Modulation : The thiazole component may interact with specific receptors involved in cell signaling pathways, potentially leading to altered cellular responses and apoptosis in cancer cells.

Case Studies

StudyFindings
Barbuceanu et al. (2020)Reported significant antibacterial activity of triazole derivatives against S. aureus and E. coli, suggesting potential for therapeutic use .
MDPI Study (2022)Demonstrated cytotoxic effects on human cancer cell lines with IC50 values indicating promising anticancer activity .

Comparison with Similar Compounds

N-(Benzo[d]thiazol-2-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide (CAS: 852376-70-6)

  • Molecular Formula : C₂₁H₁₆N₆O₂S₂
  • Substituents : Benzothiazol-2-yl group (vs. 4-methylthiazol-2-yl in the target compound).
  • Higher molecular weight (448.5 g/mol) compared to the target compound, though exact differences depend on substituent mass.
  • Synthesis : Likely involves similar thioether coupling and amidation steps, though reagents are unspecified in the evidence.

2-[[3-(4-Methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine (CAS: 1204296-37-6)

  • Molecular Formula : C₁₄H₁₅N₅O₂
  • Substituents : Ethoxyamine group (vs. thio-acetamide in the target compound).
  • Key Differences :
    • Replacement of the thioether linkage with an oxygen atom reduces sulfur-mediated reactivity.
    • Simpler structure with lower molecular weight (285.3 g/mol ) and distinct hazards (e.g., respiratory irritation).

Heterocyclic Compounds with Divergent Cores

6-(2-Amino-6-(Substituted-Phenyl)Pyrimidin-4-yl)-4-Methyl-2H-Benzo[b][1,4]Oxazin-3(4H)-One Derivatives (7a-c)

  • Core Structure : Benzo[b][1,4]oxazin fused with pyrimidine.
  • Substituents : Varied phenyl groups at the pyrimidine position.
  • Synthesis : Achieved in 70–85% yields using cesium carbonate and DMF at room temperature.
  • Key Contrast : The benzo-oxazin core lacks the triazolo-pyridazine system, suggesting divergent electronic properties and target affinities.

5-(4-Methoxyphenyl)-Pyrrolo[1,2-c][1,3]Thiazolo[3,2-a]Pyrimidine Derivatives (8, 9)

  • Core Structure : Pyrrolo-thiazolo-pyrimidine tricyclic system.
  • Substituents : Phenyl and 4-methoxyphenyl groups.
  • Synthesis : Involves heterocyclization with NaOH and phenylisothiocyanate.
  • Key Contrast : The tricyclic framework may offer enhanced rigidity compared to the bicyclic triazolo-pyridazine, influencing binding selectivity.

Comparative Data Table

Compound Name Core Structure Molecular Formula Key Substituents Molecular Weight (g/mol) Synthesis Method
Target Compound Triazolo-pyridazine C₁₉H₁₇N₆O₂S₂ 4-Methylthiazol-2-yl ~448.5 Not specified
N-(Benzo[d]thiazol-2-yl)-... Triazolo-pyridazine C₂₁H₁₆N₆O₂S₂ Benzothiazol-2-yl 448.5 Thioether coupling/amidation
2-[[3-(4-Methoxyphenyl)-...]ethanamine Triazolo-pyridazine C₁₄H₁₅N₅O₂ Ethoxyamine 285.3 Oxidative coupling
Benzo[b][1,4]oxazin Derivatives (7a-c) Benzo-oxazin-pyrimidine Variable Substituted phenyl ~350–400 Cs₂CO₃/DMF, room temperature
Pyrrolo-thiazolo-pyrimidine (8) Pyrrolo-thiazolo-pyrimidine C₃₁H₂₃N₇O₂S₂ 4-Methoxyphenyl, phenyl ~606.7 NaOH-mediated heterocyclization

Key Findings

Substituent Impact: The 4-methylthiazol-2-yl group in the target compound likely improves aqueous solubility compared to benzothiazole analogs due to reduced aromatic bulk.

Synthetic Accessibility :

  • Triazolo-pyridazine derivatives generally require multi-step syntheses, whereas benzo-oxazin compounds () achieve higher yields (70–85%) under mild conditions.

Hazard Profiles :

  • Compounds with thioether linkages (e.g., target compound) share acute toxicity and skin/eye irritation risks, necessitating stringent safety protocols.

Structural Diversity :

  • Tricyclic systems () exhibit greater conformational rigidity, which may translate to improved target specificity compared to bicyclic analogs.

Q & A

Basic: What are the critical synthetic steps and optimal reaction conditions for synthesizing this compound?

Methodological Answer:
The synthesis involves multi-step reactions starting from precursors such as hydrazine derivatives and substituted aldehydes. Key steps include:

  • Cyclization : Formation of the triazolo[4,3-b]pyridazine core via cyclocondensation of hydrazine intermediates with aldehydes (e.g., 4-methoxybenzaldehyde) under reflux in ethanol or DMF .
  • Thioether Formation : Coupling the pyridazine intermediate with a thioacetamide derivative using sodium hydride (NaH) in anhydrous THF at 0–5°C to ensure regioselectivity .
  • Amidation : Reaction with 4-methylthiazol-2-amine in the presence of coupling agents like EDCI/HOBt in dichloromethane .
    Optimal conditions include controlled temperatures (e.g., 60–80°C for cyclization), inert atmospheres (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Basic: Which spectroscopic and analytical techniques are essential for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) and confirms thioether linkage .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₂₀H₁₈N₆O₂S₂, [M+H]+ m/z 439.09) and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions in the triazole-pyridazine core .
  • HPLC-PDA : Assesses purity (>95%) using a C18 column (acetonitrile/water gradient) .

Basic: What in vitro assays are used to evaluate its biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays : Measure IC₅₀ against kinases (e.g., p38 MAPK) using fluorescence-based ADP-Glo™ kits .
  • Antimicrobial Screening : Broth microdilution (MIC determination) against S. aureus and E. coli per CLSI guidelines .
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

Advanced: How can researchers resolve low yields in the cyclization step during synthesis?

Methodological Answer:
Low yields often stem from incomplete cyclization or side reactions. Strategies include:

  • Catalyst Optimization : Replace traditional bases (e.g., K₂CO₃) with DBU to enhance reaction efficiency .
  • Solvent Screening : Test polar aprotic solvents (DMAC, NMP) to improve solubility of intermediates .
  • Microwave-Assisted Synthesis : Reduce reaction time (30 mins vs. 12 hrs) and increase yield by 15–20% .
    Contradictions in literature (e.g., ethanol vs. DMF as solvents) suggest solvent polarity significantly impacts intermediate stability .

Advanced: How to address discrepancies in reported biological activity data across studies?

Methodological Answer:
Discrepancies may arise from:

  • Purity Variability : Impurities >5% skew IC₅₀ values; enforce strict QC via HPLC .
  • Assay Conditions : Standardize ATP concentrations (e.g., 10 µM for kinase assays) and cell passage numbers .
  • Solubility Limits : Use DMSO stocks ≤0.1% to avoid solvent toxicity in cell-based assays .
    Cross-validate data using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .

Advanced: What computational strategies predict structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Molecular Docking : AutoDock Vina models interactions with p38 MAPK (PDB ID: 1OUK), highlighting hydrogen bonds between the thiazole ring and Lys53 .
  • QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent electronegativity (e.g., 4-methoxy vs. 4-chloro) with antimicrobial activity .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity of the thioacetamide moiety .

Advanced: How to optimize reaction conditions for gram-scale synthesis?

Methodological Answer:

  • Solvent Choice : Replace THF with 2-MeTHF for safer, greener scale-up .
  • Catalyst Loading : Reduce Pd/C from 5% to 2% in hydrogenation steps without compromising yield .
  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress and minimize byproducts .

Advanced: What strategies functionalize the thioacetamide moiety for derivatization?

Methodological Answer:

  • N-Alkylation : React with alkyl halides (e.g., methyl iodide) in DMF using NaH as a base .
  • Oxidation : Convert thioether to sulfone with mCPBA in dichloromethane, enhancing polarity for solubility studies .
  • Click Chemistry : Introduce triazole rings via Cu-catalyzed azide-alkyne cycloaddition for SAR exploration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.